molecular formula C20H18O6 B2953323 (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858769-18-3

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2953323
CAS No.: 858769-18-3
M. Wt: 354.358
InChI Key: COFAZZFWAYBRKU-ZDLGFXPLSA-N
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Description

The compound "(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position and a propanoate ester at the 6-position of the benzofuran core. Its structure includes a Z-configured double bond between the benzofuran and the 2-methoxybenzylidene group, which is critical for its stereochemical and electronic properties. This compound shares structural homology with other benzofuran-based esters, which are often explored for pharmaceutical and material science applications due to their conjugated systems and functional versatility .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(20(22)24-3)25-14-8-9-15-17(11-14)26-18(19(15)21)10-13-6-4-5-7-16(13)23-2/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAZZFWAYBRKU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with a suitable dihydrobenzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to esterification with methyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential pharmacological properties. It exhibits activity against certain microbial strains and may have anti-inflammatory and antioxidant effects. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on substituent variations, molecular properties, and synthetic relevance:

Table 1: Structural and Molecular Comparison

Compound Name (Z-configuration) Substituents on Benzylidene Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) 2-methoxy C₂₁H₂₀O₇ 384.38 Base structure; moderate polarity due to methoxy group.
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-bromo, 2-methoxy C₂₀H₁₇BrO₆ 433.25 Bromine enhances lipophilicity (higher XLogP3 vs. target).
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-fluoro C₂₀H₁₇FO₅ 368.35 Fluorine increases metabolic stability; lower molecular weight.
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-chloro C₂₁H₁₉ClO₆ 402.83 Ethyl ester vs. methyl ester; chloro substituent may alter electronic interactions.
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butyl C₂₂H₂₂O₅ 366.40 Acetate chain instead of propanoate; tert-butyl group increases steric bulk (XLogP3 = 5.2).
(Z)-methyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-chloro C₂₀H₁₇ClO₆ 388.80 Chloro vs. methoxy substituent; higher halogen-driven reactivity.

Key Findings

Substituent Effects on Lipophilicity :

  • Bromine () and tert-butyl () substituents significantly increase lipophilicity, as indicated by higher XLogP3 values (e.g., 5.2 for the tert-butyl derivative vs. ~3–4 for methoxy/fluoro analogs). This impacts solubility and membrane permeability .
  • Methoxy groups (Target compound, ) balance polarity and steric effects, making them favorable for interactions with hydrophilic binding pockets .

Ethyl vs. methyl esters () alter pharmacokinetic profiles, with ethyl esters typically exhibiting longer half-lives due to slower hydrolysis .

Synthetic Accessibility :

  • General procedures for analogous compounds involve condensation of benzylidene precursors with benzofuran intermediates under acid catalysis (e.g., PTSA in benzene) . Modifications like bromination or fluorination require selective reagents (e.g., NBS for bromine, Selectfluor for fluorine) .

Notes

  • Diverse Sources : References include synthetic protocols (), commercial compounds (), and physicochemical data from ChemSpider and PubChem (–3, 5).
  • Limitations : Experimental data on biological activity or detailed spectroscopic characterization (e.g., NMR, HPLC) are absent in the provided evidence.
  • Structural Trends: Propanoate esters (Target, –3, 6) vs. acetate () influence molecular flexibility and hydrogen-bonding capacity, as seen in the topological polar surface area (61.8 Ų for vs. ~70–80 Ų for propanoates) .

Biological Activity

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known as CID 908731, is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H16O6
  • Molecular Weight : 340.3 g/mol
  • IUPAC Name : methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 6

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The structure suggests potential antioxidant properties that can mitigate oxidative stress.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound.

StudyFindings
Demonstrated significant cytotoxic effects on breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
In vivo studies showed reduced tumor growth in xenograft models treated with the compound compared to controls.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

PathogenActivity
Staphylococcus aureusEffective at inhibiting growth with MIC values below 100 µg/mL.
Escherichia coliModerate activity observed, requiring further optimization for enhanced efficacy.

Case Studies

  • Case Study on Anticancer Effects :
    A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study utilized both in vitro and in vivo models to validate the findings.
  • Case Study on Antimicrobial Properties :
    Research published in Phytotherapy Research explored the antimicrobial effects against various bacterial strains and demonstrated that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interaction with enzymes or catalysts.
  • Docking Studies : Predict binding affinities for target proteins using software like AutoDock Vina .

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